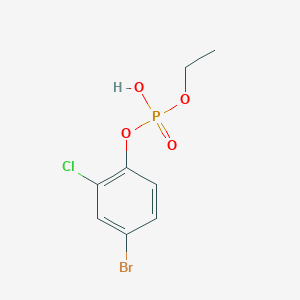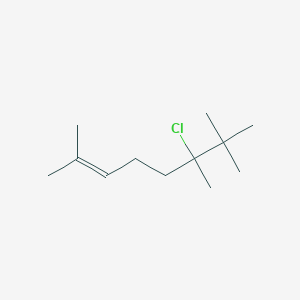![molecular formula C14H16N2S2 B14427368 Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis- CAS No. 82875-11-4](/img/structure/B14427368.png)
Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis-: is a heterocyclic organic compound that features a pyridine ring bonded to a butanediyl group through sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- typically involves the reaction of pyridine derivatives with butanediyl bis-thiol compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- involves its interaction with molecular targets through its pyridine ring and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: This compound features an oxirane ring instead of a pyridine ring and is used in different applications.
Pyridine, 2,2’-[1,4-butanediylbis(1H-1,2,4-triazole-3,5-diyl)]bis-: This compound contains triazole rings and has distinct chemical properties and applications.
Uniqueness: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- is unique due to its combination of a pyridine ring and sulfur atoms, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
82875-11-4 |
|---|---|
Formule moléculaire |
C14H16N2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(4-pyridin-2-ylsulfanylbutylsulfanyl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-4,7-10H,5-6,11-12H2 |
Clé InChI |
LGMDDKSUDDQBLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCCCCSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
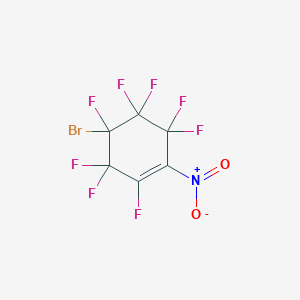
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
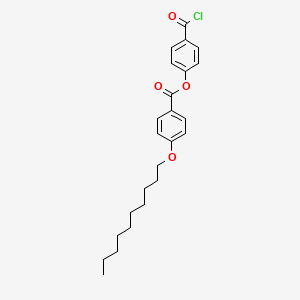
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
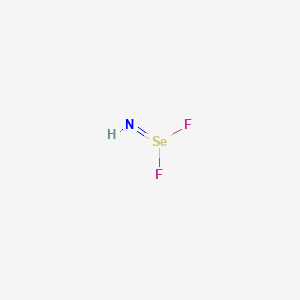

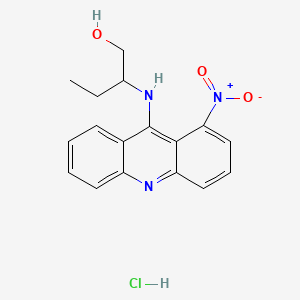
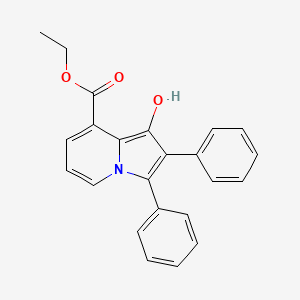

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
